molecular formula C10H14N2O3 B15360568 Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate

Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate

Cat. No.: B15360568
M. Wt: 210.23 g/mol
InChI Key: QOHMDQHEHOZGSS-UHFFFAOYSA-N
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Description

Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: This step involves the protection of a hydroxyl group using tetrahydropyran, often through the reaction with dihydropyran in the presence of an acid catalyst.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol, typically using a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. Its stability and reactivity make it suitable for formulating effective agricultural chemicals.

Mechanism of Action

The mechanism of action of methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • Methyl 1-pyrrolidinylpyrazole-4-carboxylate
  • Methyl 1-piperidinylpyrazole-4-carboxylate
  • Methyl 1-morpholinylpyrazole-4-carboxylate

Comparison: Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that contain different heterocyclic rings, such as pyrrolidine, piperidine, or morpholine. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 1-(oxan-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12(7-8)9-4-2-3-5-15-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHMDQHEHOZGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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